molecular formula C12H8BrClN2O2 B8653854 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine

4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine

Cat. No.: B8653854
M. Wt: 327.56 g/mol
InChI Key: OLSRKDCPLHELPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine: is an organic compound that features both bromine and nitro functional groups attached to a phenyl ring, along with a chlorobenzenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine typically involves the nitration of 4-bromoaniline followed by a coupling reaction with 2-chlorobenzenamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-bromo-2-nitroaniline is then reacted with 2-chlorobenzenamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Hydroxide ions, alkoxide ions, basic conditions.

    Coupling Reactions: Aryl halides, palladium catalyst.

Major Products Formed:

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry: 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of nitro and bromo substituents on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine is largely dependent on its functional groups. The nitro group can undergo reduction to form amines, which can interact with various biological targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific molecular targets .

Comparison with Similar Compounds

Uniqueness: 4-bromo-N-(2-chlorophenyl)-2-nitrobenzenamine is unique due to the presence of both bromine and nitro groups on the phenyl ring, along with the chlorobenzenamine moiety.

Properties

Molecular Formula

C12H8BrClN2O2

Molecular Weight

327.56 g/mol

IUPAC Name

4-bromo-N-(2-chlorophenyl)-2-nitroaniline

InChI

InChI=1S/C12H8BrClN2O2/c13-8-5-6-11(12(7-8)16(17)18)15-10-4-2-1-3-9(10)14/h1-7,15H

InChI Key

OLSRKDCPLHELPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-4-fluoro-3-nitrobenzene (3.00 mL, 13.6 mmol), 2-chloroaniline (2.87 mL, 27.3 mmol) and potassium fluoride (0.792 g, 13.6 mmol) was heated at 180° C. for 48 h. Upon cooling the mixture, DCM (300 mL) was added and the mixture was successively washed with water (100 mL), 10% HCl (2×50 mL) and brine (50 mL). The resulting organic solution was dried over magnesium sulfate and concentrated under reduced pressure. The resulting crude material was purified by flash chromatography on SiO2(DCM:hexanes=25:75) to afford the title compound as a red crystalline solid. MS (ESI, pos. ion) m/z: 328.9 (M+1).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.87 mL
Type
reactant
Reaction Step One
Quantity
0.792 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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